molecular formula C10H9NO2 B11915409 5-Ethylisoindoline-1,3-dione

5-Ethylisoindoline-1,3-dione

Cat. No.: B11915409
M. Wt: 175.18 g/mol
InChI Key: LJYSAYYNGPZUES-UHFFFAOYSA-N
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Description

5-Ethylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological and pharmaceutical applications. Isoindoline-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate primary amine. This reaction is usually carried out under reflux conditions in a suitable solvent such as toluene . The reaction mechanism involves the formation of an intermediate amide, which subsequently cyclizes to form the isoindoline-1,3-dione core.

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often employ green chemistry principles to minimize environmental impact. One such method involves the use of solventless conditions, where the reactants are heated directly without a solvent, thereby reducing waste and improving atom economy .

Biological Activity

5-Ethylisoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor for various enzymes and receptors, making it a candidate for therapeutic applications in neurodegenerative diseases and other health conditions.

Chemical Structure and Properties

The structure of this compound is characterized by an ethyl group at the 5-position of the isoindoline ring. This substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : The compound has demonstrated significant inhibitory activity against AChE, which is crucial for the treatment of Alzheimer’s disease. In studies, derivatives of isoindoline-1,3-dione exhibited IC50 values ranging from 2.1 to 7.4 μM, indicating potent activity .
  • Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition is also relevant for Alzheimer’s therapy. Some derivatives showed comparable or enhanced activity against BuChE .

2. Neuroprotective Effects

Research indicates that certain derivatives of this compound may provide neuroprotective effects. For instance, compounds designed based on this scaffold were found to protect neuronal cells from oxidative stress-induced damage in vitro .

3. Anticancer Activity

Isoindoline derivatives have shown promise in anticancer applications. In a study involving Ehrlich's ascites carcinoma-bearing mice, various isoindoline-1,3-dione derivatives were synthesized and tested for anti-proliferative activity. Some compounds exhibited significant inhibition of tumor growth .

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets:

  • Dopamine Receptors : The compound can modulate dopamine receptor activity, which is implicated in several neurological disorders.
  • Cholinergic System : By inhibiting AChE and BuChE, it enhances cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

Comparative Analysis with Related Compounds

Compound TypeBiological ActivityIC50 (μM)Notes
This compoundAChE Inhibitor2.1 - 7.4Potent against Alzheimer's targets
N-substituted Isoindoline-1,3-dionesAnticancerVariesEffective in tumor models
PhthalimidesVarious (anticancer, antimicrobial)VariesBroad range of applications

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective potential of isoindoline derivatives against H2O2-induced toxicity in PC12 cells, several compounds exhibited significant protective effects. The most potent compounds were able to reduce cell death significantly compared to controls .

Case Study 2: Anticancer Activity

A series of isoindoline derivatives were synthesized and tested for their anti-proliferative effects on Ehrlich's ascites carcinoma-bearing mice. The results indicated that several compounds significantly inhibited tumor growth and improved survival rates compared to untreated groups .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-ethylisoindole-1,3-dione

InChI

InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13)

InChI Key

LJYSAYYNGPZUES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

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